(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one
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Overview
Description
Solavetivone is a sesquiterpenoid compound with the molecular formula C₁₅H₂₂O. It is a naturally occurring phytoalexin, which means it is produced by plants in response to pathogen attacks. Solavetivone is known for its potent antifungal and antimicrobial properties, making it an important compound in plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of solavetivone can be achieved through various methods. One efficient synthetic route involves the cycloaddition of 2-methylene-4-methoxy-6-methyl-4-cyclohexenylacetonitrile with methyl vinyl ketone as a key step . Another approach includes the Diels-Alder reaction of 4-substituted 5,6-dihydro-3,5-dimethylanisoles with methyl acrylate, followed by π-cyclization of 4-(2-mesyloxyethyl)-4-prenyl-2-cyclohexen-1-one .
Industrial Production Methods
Industrial production of solavetivone typically involves the use of biotechnological methods. For instance, immobilized cells of Hyoscyamus muticus have been used to produce solavetivone in higher yields compared to suspended cells . This method involves the use of non-elicited media exchange and sufficient intervals between repeated infections to sustain biosynthetic activity.
Chemical Reactions Analysis
Types of Reactions
Solavetivone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a cyclic ketone derived from spiro[4.5]dec-6-en-8-one by substitution of hydrogens by methyl groups at positions 6 and 10, and by an isopropenyl group at position 2 .
Common Reagents and Conditions
Common reagents used in the reactions involving solavetivone include methyl vinyl ketone, methyl acrylate, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving solavetivone include various derivatives such as 15-hydroxysolavetivone and other sesquiterpenoids .
Scientific Research Applications
Mechanism of Action
Solavetivone exerts its effects primarily through its role as a phytoalexin. It activates defense-related genes in plants, leading to the production of reactive oxygen species and the reinforcement of cell walls . In terms of its antimicrobial activity, solavetivone disrupts the cell membranes of pathogens, leading to their death .
Comparison with Similar Compounds
Solavetivone is unique among sesquiterpenoids due to its specific structure and potent antifungal activity. Similar compounds include germacrene, valencene, and neomenthol, which also belong to the sesquiterpenoid class and share similar biosynthetic pathways . solavetivone’s unique structure, characterized by the spiro[4.5]dec-6-en-8-one core, sets it apart from these compounds .
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(3R,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15?/m1/s1 |
InChI Key |
FGCUSSRGQNHZRW-HCYNLOQUSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C(C12CC[C@H](C2)C(=C)C)C |
Canonical SMILES |
CC1CC(=O)C=C(C12CCC(C2)C(=C)C)C |
Origin of Product |
United States |
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